N-(1-(1,1'-Biphenyl)-4-ylethylidene)-4-phenyl-1-piperazinamine
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Overview
Description
N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-phenyl-1-piperazinamine is a complex organic compound that features a biphenyl group, a piperazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-phenyl-1-piperazinamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of biphenyl with a halogenated phenylpiperazine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated biphenyl or phenyl derivatives.
Scientific Research Applications
N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-phenyl-1-piperazinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The biphenyl and piperazine moieties allow for strong binding interactions, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenyl-N,N’-bis(1-naphthyl)-1,1’-biphenyl-4,4’-diamine: Known for its use in OLEDs.
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): Used in the synthesis of tetrazolium salts for cell viability assays.
Uniqueness
N-(1-(1,1’-Biphenyl)-4-ylethylidene)-4-phenyl-1-piperazinamine stands out due to its unique combination of biphenyl and piperazine structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25N3 |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
(E)-1-(4-phenylphenyl)-N-(4-phenylpiperazin-1-yl)ethanimine |
InChI |
InChI=1S/C24H25N3/c1-20(21-12-14-23(15-13-21)22-8-4-2-5-9-22)25-27-18-16-26(17-19-27)24-10-6-3-7-11-24/h2-15H,16-19H2,1H3/b25-20+ |
InChI Key |
JNQOODVQPOXQBG-LKUDQCMESA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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